molecular formula C18H15N3S B2475388 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-66-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile

Cat. No. B2475388
M. Wt: 305.4
InChI Key: ZBCWBSFDMWBQKL-SDNWHVSQSA-N
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Description

“(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a dimethylphenyl group, which is a derivative of phenyl with two methyl substituents.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with a dimethylphenyl-amino-propenenitrile derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in space, and would likely involve a conjugated system of pi electrons due to the presence of the benzothiazole and phenyl rings and the carbon-carbon double bond.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzothiazole and phenyl rings, and the electron-withdrawing nitrile group. It might undergo reactions typical for these functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, MS) would need to be determined experimentally.


Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile, have been studied for their corrosion inhibiting properties. Hu et al. (2016) demonstrated that certain benzothiazole derivatives offer enhanced stability and higher efficiency in preventing steel corrosion in acidic solutions, suggesting potential applications in material protection and preservation (Hu et al., 2016).

Synthesis of Heterocyclic Compounds

Benzothiazole-based molecules, similar to the one , have been used as building blocks for synthesizing various heterocyclic compounds. Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles, highlighting the versatility of benzothiazole derivatives in creating novel compounds with potential pharmaceutical applications (Darweesh et al., 2016).

Antimicrobial and Anticancer Activities

Compounds structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile have been synthesized and evaluated for their antimicrobial and anticancer activities. Al-Mutairi et al. (2022) reported the synthesis of benzothiazole derivatives and their effectiveness against various microbes and cancer cell lines, suggesting the potential use of such compounds in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2022).

Fluorescent Probes

Benzothiazole derivatives have been used to synthesize fluorescent probes. Bodke et al. (2013) synthesized quinoline derivatives incorporating benzothiazole, exhibiting fluorescence in various solvents. Such compounds could be useful in analytical chemistry and bioimaging applications (Bodke et al., 2013).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further investigated for medicinal uses.


properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-12-7-8-15(13(2)9-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCWBSFDMWBQKL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile

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